molecular formula C18H12N2 B12458949 3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile

3-{[(E)-naphthalen-1-ylmethylidene]amino}benzonitrile

Cat. No.: B12458949
M. Wt: 256.3 g/mol
InChI Key: JTIBZADZBDJADU-UHFFFAOYSA-N
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Description

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a naphthalene ring and a benzonitrile group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can be achieved through a condensation reaction between naphthaldehyde and aminobenzonitrile. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-(NAPHTHALEN-1-YLMETHYLIDENE)AMINO]BENZONITRILE is unique due to its specific structural features, such as the presence of both a naphthalene ring and a benzonitrile group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylideneamino)benzonitrile

InChI

InChI=1S/C18H12N2/c19-12-14-5-3-9-17(11-14)20-13-16-8-4-7-15-6-1-2-10-18(15)16/h1-11,13H

InChI Key

JTIBZADZBDJADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=CC(=C3)C#N

Origin of Product

United States

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